molecular formula C12H15BrFNO B1525014 (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol CAS No. 1311315-09-9

(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol

Cat. No. B1525014
M. Wt: 288.16 g/mol
InChI Key: GNFNLOGQSXGZQQ-UHFFFAOYSA-N
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Description

“(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol” is a chemical compound with the CAS Number: 1311315-09-9 . It has a molecular weight of 288.16 . The IUPAC name for this compound is (3-bromo-5-fluoro-4-pyridinyl) (cyclohexyl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrFNO/c13-9-6-15-7-10 (14)11 (9)12 (16)8-4-2-1-3-5-8/h6-8,12,16H,1-5H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Molecular Structures

Research in the area of molecular structures and synthesis often explores the preparation of coordination dimers and complexes, which are crucial for understanding the reactivity and properties of various compounds. For instance, the synthesis and molecular structure analysis of halogeno-pyridinolate complexes with diruthenium cores highlight the importance of such compounds in coordination chemistry. These complexes demonstrate the potential of halogenated pyridine derivatives in forming stable, structurally interesting compounds with metals (Schäffler, Müller, & Maas, 2006).

Catalysis and Reaction Mechanisms

The role of halogenated compounds in catalysis and reaction mechanisms is another area of significant interest. For example, the study on phase-transfer-mediated electrochemical reactions illustrates how bromide ions, potentially related to brominated pyridine derivatives, can facilitate electrochemical reactions across phases, enhancing the oxidative formation of disulfide bonds (Takahashi, Okada, Kitano, & Chiba, 2014). This research showcases the potential applications of such compounds in developing new synthetic methodologies.

Fluorescence and Photophysical Properties

The synthesis of fluorinated compounds, including benzophenones and xanthones, by treating halogenated derivatives with various nucleophiles, underscores the utility of these compounds in creating fluorophores with enhanced photostability and spectroscopic properties (Woydziak, Fu, & Peterson, 2012). This is particularly relevant for the development of advanced materials and sensors.

Organic Synthesis

In organic synthesis, halogenated pyridines serve as key intermediates for constructing complex molecular architectures. For instance, the development of methods for the bromination of certain cyclopentenones illustrates the versatility of halogenated intermediates in facilitating regio- and chemoselective transformations, important for synthesizing a variety of useful substances (Shirinian et al., 2012).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(3-bromo-5-fluoropyridin-4-yl)-cyclohexylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h6-8,12,16H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFNLOGQSXGZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=C(C=NC=C2F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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